N-[3-(morpholine-4-carbonyl)phenyl]thiophene-2-carboxamide
Overview
Description
N-[3-(morpholine-4-carbonyl)phenyl]thiophene-2-carboxamide is a complex organic compound that features a morpholine ring, a phenyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(morpholine-4-carbonyl)phenyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Morpholine-4-carbonyl Intermediate: This step involves the reaction of morpholine with a suitable acylating agent to form the morpholine-4-carbonyl intermediate.
Coupling with Thiophene-2-carboxylic Acid: The intermediate is then coupled with thiophene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(morpholine-4-carbonyl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine), nitro groups (e.g., nitric acid).
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-[3-(morpholine-4-carbonyl)phenyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors and conductive polymers.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N-[3-(morpholine-4-carbonyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of biological pathways, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 4-(morpholine-4-carbonyl)phenylboronic acid
- 3-(morpholine-4-carbonyl)phenylboronic acid pinacol ester
- Morpholine, 4-phenyl-
Uniqueness
N-[3-(morpholine-4-carbonyl)phenyl]thiophene-2-carboxamide is unique due to the presence of both a morpholine ring and a thiophene ring in its structure. This combination imparts distinct electronic and steric properties, making it versatile for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[3-(morpholine-4-carbonyl)phenyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c19-15(14-5-2-10-22-14)17-13-4-1-3-12(11-13)16(20)18-6-8-21-9-7-18/h1-5,10-11H,6-9H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUPEHAAZPMBKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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